

Amdizalisib Metabolism and Metabolite Identification: A Technical Support Center

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Compound of Interest		
Compound Name:	Amdizalisib	
Cat. No.:	B10823827	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the metabolism and metabolite identification of **Amdizalisib**. The content is structured in a question-and-answer format to directly address potential issues and queries that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Amdizalisib in humans?

A1: **Amdizalisib** is extensively metabolized in humans primarily through oxidation and conjugation pathways.[1][2][3][4] The main metabolic transformations include:

- Oxidation: This occurs on both the benzene and pyrimidine rings of the Amdizalisib molecule.[1][2][3][4]
- Conjugation: Metabolites are formed through conjugation with cysteine and glucuronic acid.
 [1][2][3][4]

Q2: What are the major metabolites of **Amdizalisib** identified in human plasma?

A2: In human plasma, the parent drug, **Amdizalisib**, is the most abundant radioactive component, accounting for 51.45% of the total radioactivity.[1][2][3] The two major metabolites identified are:

M424: A di-oxidized and hydrogenated product.[1][2][3]



M406-2: A mono-oxidized product.[1][2][3]

Together, these two metabolites represent a significant portion of the circulating radioactivity.[1] [2][3]

Q3: How is **Amdizalisib** and its metabolites excreted from the body?

A3: **Amdizalisib** and its metabolites are primarily excreted through both feces and urine.[1][2] [3] Following a single oral dose of [14C]**amdizalisib** in healthy male volunteers, approximately 62.08% of the administered dose was recovered in feces and 37.15% in urine.[1][2] The majority of the drug and its metabolites are excreted within 96 hours.[1][2][3]

Q4: What enzymes are likely involved in the metabolism of **Amdizalisib**?

A4: Preclinical data suggests the involvement of Cytochrome P450 (CYP) enzymes. Specifically, **Amdizalisib** has shown the potential to inhibit CYP2C8 and CYP2C9 and induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[5][6] Further studies are needed to fully elucidate the specific enzymes responsible for each metabolic step in humans.

Troubleshooting Guides

Issue 1: Difficulty in detecting **Amdizalisib** metabolites in in vitro assays.

- Possible Cause 1: Inappropriate enzyme source.
 - Troubleshooting Tip: Ensure the use of a relevant in vitro system that contains the
 necessary metabolic enzymes. Liver microsomes are a good starting point for studying
 Phase I (oxidative) metabolism, while hepatocytes are more suitable for investigating both
 Phase I and Phase II (conjugative) pathways.[5][6]
- Possible Cause 2: Suboptimal incubation conditions.
 - Troubleshooting Tip: Optimize incubation parameters such as substrate concentration, protein concentration, and incubation time. Ensure the presence of necessary cofactors like NADPH for CYP-mediated reactions.
- Possible Cause 3: Insufficient analytical sensitivity.



 Troubleshooting Tip: Employ a highly sensitive analytical method such as LC-MS/MS for the detection and identification of metabolites, which may be present at low concentrations.

Issue 2: Inconsistent results in metabolic stability assays.

- Possible Cause 1: Variability in the quality of liver microsomes.
 - Troubleshooting Tip: Use high-quality, well-characterized liver microsomes from a reputable supplier. Ensure proper storage and handling to maintain enzymatic activity.
- Possible Cause 2: Issues with the analytical method.
 - Troubleshooting Tip: Validate the LC-MS/MS method for linearity, accuracy, and precision.
 Use an appropriate internal standard to account for variations in sample processing and instrument response.

Data Presentation

Table 1: Distribution of **Amdizalisib** and its Major Metabolites in Human Plasma, Urine, and Feces

Analyte	Plasma (% of Total Radioactivity AUC)	Urine (% of Administered Dose)	Feces (% of Administered Dose)
Amdizalisib (Parent Drug)	51.45%[1][2][3]	Low[1][2]	Low[1][2]
M424 (Di-oxidized and hydrogenated)	16.67%[1][2][3]	21.01%[2]	14.26%[2]
M406-2 (Mono- oxidized)	20.91%[1][2][3]	8.08%[3]	11.30%[2]
M436 (Di-oxidized and methylated)	-	-	17.70%[2]



Data is derived from a mass balance study in healthy Chinese male volunteers following a single oral dose of [14C]amdizalisib.[1][2][3]

Experimental Protocols

Note: The following are generalized protocols based on standard methodologies. Specific parameters for **Amdizalisib** metabolism studies may need to be optimized.

- 1. In Vitro Metabolism in Human Liver Microsomes
- Objective: To determine the metabolic stability of Amdizalisib and identify its primary metabolites formed by Phase I enzymes.
- Materials:
 - Amdizalisib
 - Pooled human liver microsomes
 - NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
 - Phosphate buffer (pH 7.4)
 - Acetonitrile (for reaction termination)
 - Internal standard
- Procedure:
 - Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
 - Pre-incubate the mixture at 37°C.
 - Initiate the reaction by adding **Amdizalisib** and the NADPH regenerating system.
 - Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
 - Terminate the reaction by adding cold acetonitrile containing an internal standard.



- Centrifuge to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining Amdizalisib and identify metabolites.
- Metabolite Identification using LC-MS/MS
- Objective: To separate, detect, and structurally characterize Amdizalisib and its metabolites in biological matrices.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- General HPLC Conditions:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
 - Flow Rate: Optimized for the specific column dimensions.
 - Injection Volume: Dependent on sample concentration and instrument sensitivity.
- · General MS/MS Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for this class of compounds.
 - Scan Mode:
 - Full Scan: To obtain the mass-to-charge ratio (m/z) of the parent drug and potential metabolites.
 - Product Ion Scan (MS/MS): To fragment specific ions and obtain structural information.
 - Data Analysis: Metabolites are identified by comparing their retention times and mass spectra with those of the parent drug and by interpreting the fragmentation patterns.

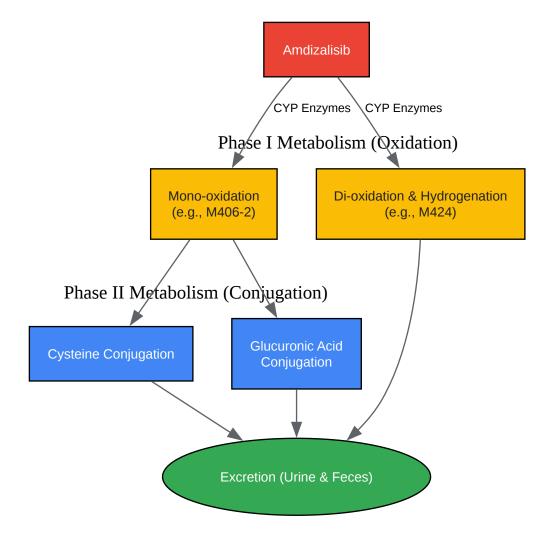


Visualizations



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Caption: Workflow for in vitro metabolism and metabolite identification of Amdizalisib.



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Caption: Proposed metabolic pathways of Amdizalisib.

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